molecular formula C7H4ClF3N4 B1488038 8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine CAS No. 1206640-61-0

8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Cat. No. B1488038
M. Wt: 236.58 g/mol
InChI Key: LLAPLJGOFXCNFY-UHFFFAOYSA-N
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Description

“8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine” is a chemical compound with the CAS Number: 1177299-79-4 . It is a useful reagent for biological study of fragment screening of N-Acetylmannosamine kinase .


Synthesis Analysis

The synthesis of similar compounds involves nitrogen protection in a stainless steel autoclave, addition of an ethanolic solution of 10% palladium carbon, and hydrogenation under pressure . The residue is then mixed with an ethanolic solution of hydrogen chloride, stirred at various temperatures, and then filtered .


Molecular Structure Analysis

The molecular structure of this compound includes a five-membered triazole ring fused with a six-membered pyridine ring . The InChI code for this compound is 1S/C9H8ClF3N4.ClH/c1-4(14)7-15-16-8-6(10)2-5(3-17(7)8)9(11,12)13;/h2-4H,14H2,1H3;1H .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include hydrogenation and the addition of an ethanolic solution of hydrogen chloride . The compound is then filtered, washed with cold ethanol/MTBE, and dried to constant weight .


Physical And Chemical Properties Analysis

This compound is a white crystal with a molecular weight of 301.1 . The compound is a solid in physical form .

Scientific Research Applications

Synthesis and Chemical Properties

  • Microwave Irradiation Synthesis : A study demonstrates the synthesis of novel 8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridines using microwave irradiation, starting from 2,3-dichloro-5-(trifluoromethyl)pyridine and hydrazine hydrate. The synthesized compounds show weak antifungal activity (Yang et al., 2015).

Biological and Antimicrobial Applications

  • Herbicidal Activity : Research indicates that certain N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, which include variants of 8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridines, possess excellent herbicidal activity against a broad spectrum of vegetation at low application rates (Moran, 2003).

  • Antifungal and Antiproliferative Activity : Another study synthesizes fluorinated 7-aryl-2-pyridyl-6,7-dihydro[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-amines, starting from (iso)nicotinic hydrazides, which exhibit significant antiproliferative activity against breast, colon, and lung cancer cell lines. The compounds' antiproliferative activity is not attributed to dihydrofolate reductase inhibition, suggesting alternative mechanisms (Dolzhenko et al., 2008).

Structural Analysis and Characterization

  • X-Ray Diffraction Analysis : The structural analysis of an 8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine variant shows its application in crystallography. This includes a study on 8-chloro-3-((4-cyanobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine, which is characterized using X-ray diffraction analysis and shown to have antifungal properties (Wang et al., 2018).

Synthetic Methodology and Chemical Reactions

  • Metal-Free Synthesis : A study presents a metal-free synthesis method for biologically significant 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides via phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation. This novel strategy allows the construction of a 1,2,4-triazolo[1,5-a]pyridine skeleton through direct oxidative N-N bond formation (Zheng et al., 2014).

  • Functionalized Building Blocks : Research indicates that functionalized building blocks based on 5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyridine cores, including 8-chloro-6-(trifluoromethyl) variants, are useful as privileged motifs for lead-like compound design in drug discovery (Mishchuk et al., 2016).

Anticancer Applications

  • Tubulin Inhibition and Anticancer Agents : A class of triazolopyrimidines, including 5-chloro-6-(trifluorophenyl)-N-fluoroalkyl [1,2,4]triazolo[1,5-a]pyrimidin-7-amines, demonstrates anticancer properties. These compounds inhibit the binding of vincas to tubulin and have shown effectiveness in overcoming resistance attributed to multidrug resistance transporter proteins (Zhang et al., 2007).

Safety And Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The future directions for this compound could involve further exploration of its diverse pharmacological activities . It could also be used in the development of new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases .

properties

IUPAC Name

8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3N4/c8-4-1-3(7(9,10)11)2-15-5(4)13-6(12)14-15/h1-2H,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLAPLJGOFXCNFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC(=NN2C=C1C(F)(F)F)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90736846
Record name 8-Chloro-6-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90736846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine

CAS RN

1206640-61-0
Record name 8-Chloro-6-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90736846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Ishimoto, T Nagata, M Murabayashi, T Ikemoto - Tetrahedron, 2015 - Elsevier
Oxidative cyclization of 1-(pyridin-2-yl)guanidine derivatives using N-chlorosuccinimide and aqueous potassium carbonate has been investigated. Chlorination of 1-(5-nitropyridin-2-yl)…
Number of citations: 15 www.sciencedirect.com

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